
9,10-Phenanthrenedione, 2,4,7-trinitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Phenanthrenedione, 2,4,7-trinitro- is a nitro derivative of 9,10-phenanthrenequinoneThis compound is characterized by the presence of three nitro groups at positions 2, 4, and 7 on the phenanthrenequinone structure, which significantly influences its reactivity and properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Phenanthrenedione, 2,4,7-trinitro- typically involves the nitration of 9,10-phenanthrenequinone. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is highly exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of 9,10-Phenanthrenedione, 2,4,7-trinitro- follows similar principles but on a larger scale. The process involves the use of large reactors with efficient cooling systems to manage the exothermic nature of the nitration reaction. The product is then purified through recrystallization or other suitable methods to obtain the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
9,10-Phenanthrenedione, 2,4,7-trinitro- undergoes various chemical reactions, including:
Substitution: The nitro groups can be substituted by other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Sodium borohydride, zinc in acidic conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents, though less frequently used.
Major Products Formed
Reduction: 9,10-Dihydroxy-2,4,7-trinitrophenanthrene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
9,10-Phenanthrenedione, 2,4,7-trinitro- has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 9,10-Phenanthrenedione, 2,4,7-trinitro- involves its interaction with various molecular targets. The nitro groups play a crucial role in its reactivity, allowing it to participate in electron transfer reactions. These interactions can lead to the formation of charge transfer complexes, which are important in various electronic applications . The compound’s ability to undergo reduction and substitution reactions also contributes to its versatility in chemical synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Nitro-9,10-phenanthrenequinone
- 4-Nitro-9,10-phenanthrenequinone
- 2,5-Dinitro-9,10-phenanthrenequinone
- 2,7-Dinitro-9,10-phenanthrenequinone
- 1,3,6-Trinitro-9,10-phenanthrenequinone
Uniqueness
9,10-Phenanthrenedione, 2,4,7-trinitro- is unique due to the specific positioning of its nitro groups, which significantly influences its chemical reactivity and properties.
Propriétés
Numéro CAS |
47430-58-0 |
|---|---|
Formule moléculaire |
C14H5N3O8 |
Poids moléculaire |
343.20 g/mol |
Nom IUPAC |
2,4,7-trinitrophenanthrene-9,10-dione |
InChI |
InChI=1S/C14H5N3O8/c18-13-9-3-6(15(20)21)1-2-8(9)12-10(14(13)19)4-7(16(22)23)5-11(12)17(24)25/h1-5H |
Clé InChI |
RBFUXCYPJKXNMP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C(=O)C3=C2C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(E)-2-(benzenesulfonyl)ethenyl]-3-nitrobenzene](/img/structure/B14657454.png)
![1-Methyl-2,8,9-trioxa-5-aza-1-stannabicyclo[3.3.3]undecane](/img/structure/B14657457.png)
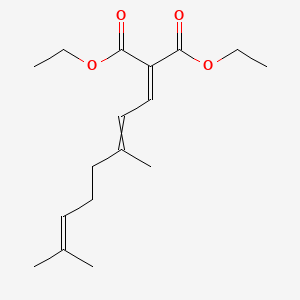


![5-{2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl}-1,3-oxazolidin-2-one](/img/structure/B14657479.png)

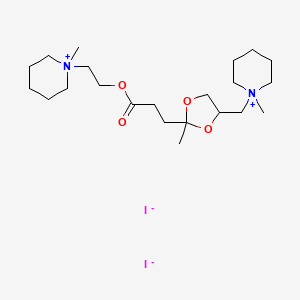
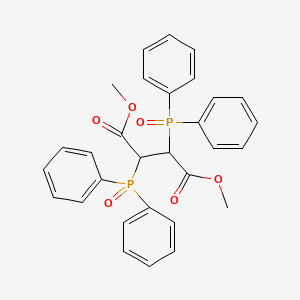
![1-Bromospiro[cyclopropane-2,9'-fluorene]-1-carboxylic acid](/img/structure/B14657499.png)
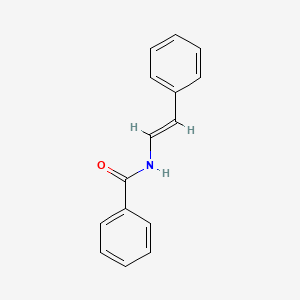
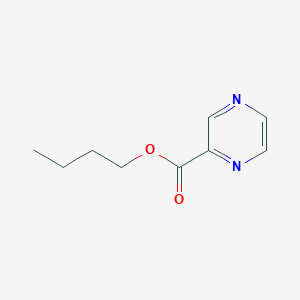

![N-Methyl-N-{4-[(E)-(piperidin-1-yl)diazenyl]phenyl}acetamide](/img/structure/B14657538.png)
